

Diproqualone Camsilate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diproqualone camsilate	
Cat. No.:	B15190822	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analog of methaqualone, is a GABAergic agent with sedative, anxiolytic, antihistaminic, and analgesic properties.[1] Unlike its parent compound, diproqualone sees continued, albeit limited, clinical use, primarily for treating inflammatory pain associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It is commercially available as a camphorsulfonate (camsilate) salt, often in combination with other active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of **diproqualone camsilate**, intended for researchers and professionals in drug development. The document details a plausible synthetic pathway, methods for characterization, and an overview of its mechanism of action.

Synthesis of Diproqualone and its Camsilate Salt

The synthesis of diproqualone, chemically known as 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one, follows a common pathway for the preparation of 2,3-disubstituted quinazolin-4(3H)-ones. The general strategy involves a two-step process starting from anthranilic acid. This is followed by the formation of the camsilate salt.

Synthesis of Diproqualone

The synthesis of the diproqualone base can be conceptually broken down into two primary stages: the formation of a benzoxazinone intermediate and its subsequent reaction with an amine.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

The initial step involves the acylation of anthranilic acid with acetic anhydride. This reaction, typically performed under thermal conditions, leads to the formation of N-acetylanthranilic acid, which then cyclizes to form 2-methyl-4H-3,1-benzoxazin-4-one.[2]

Step 2: Synthesis of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one (Diproqualone)

The benzoxazinone intermediate is then reacted with 3-amino-1,2-propanediol to yield diproqualone. The nucleophilic amino group of 3-amino-1,2-propanediol attacks the carbonyl carbon of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the guinazolinone ring system.

Experimental Protocol (Plausible Method):

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

- A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 2-4 hours.
- The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.
- The resulting solid is washed with a cold non-polar solvent (e.g., hexane) and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of Diprogualone

- 2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol.
- 3-Amino-1,2-propanediol (1-1.2 equivalents) is added to the solution.
- The reaction mixture is heated at reflux for 4-6 hours.

- Upon cooling, the product, diprogualone, is expected to precipitate.
- The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Formation of Diproqualone Camsilate

The final step is the formation of the camphorsulfonate (camsilate) salt. This is a standard acid-base reaction where the basic nitrogen of the quinazolinone ring of diproqualone reacts with the acidic camphorsulfonic acid. A French patent from 1971 describes mixtures containing diproqualone camphosulfonate, confirming its preparation as a salt form for pharmaceutical use.[3]

Experimental Protocol (General Procedure):

- Diproqualone base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
- A stoichiometric amount of camphorsulfonic acid, dissolved in the same solvent, is added dropwise to the diproqualone solution with stirring.
- The resulting salt is expected to precipitate out of the solution upon formation or cooling.
- The diproqualone camsilate is then collected by filtration, washed with a cold solvent, and dried.

Characterization of Diproqualone

A comprehensive characterization of diproqualone is essential to confirm its identity and purity. The following table summarizes key physical and chemical properties, and the subsequent sections detail the expected spectroscopic data based on its structure and data from analogous compounds.

Property	Value	Reference
Molecular Formula	C12H14N2O3	[4]
Molecular Weight	234.25 g/mol	[4]
Appearance	White crystalline powder	[4]
Melting Point	Approximately 130°C	[4]
Solubility	Soluble in organic solvents like ethanol and DMSO; poorly soluble in water.	[4]
UV-Vis (λmax)	226 nm	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of diproqualone is expected to show distinct signals corresponding to the aromatic protons of the quinazolinone ring, the methyl group at the 2-position, and the protons of the 2,3-dihydroxypropyl side chain. Based on data from similar 2-methyl-3-substituted-quinazolin-4(3H)-ones, the following assignments can be predicted:[6][7]

- Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm.
- Methyl Protons (-CH₃): A singlet around δ 2.5 ppm.
- Dihydroxypropyl Protons (-CH₂-CH(OH)-CH₂OH): A series of multiplets between δ 3.5-4.5 ppm for the methylene and methine protons, and signals for the hydroxyl protons which may be broad and exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Based on data for related quinazolinone structures, the following chemical shifts can be anticipated:[6][7]

Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

- Aromatic Carbons: Signals between δ 115-150 ppm.
- Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
- Dihydroxypropyl Carbons (-CH₂-CH(OH)-CH₂OH): Signals in the range of δ 60-75 ppm.

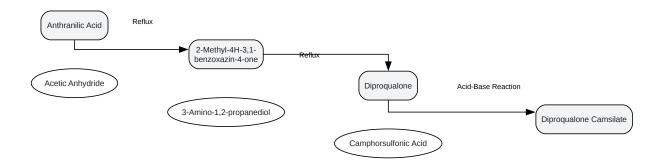
Infrared (IR) Spectroscopy

The IR spectrum of diproqualone will show characteristic absorption bands for its functional groups. For quinazolinone derivatives, characteristic peaks are observed for the carbonyl group and the aromatic ring system.[8][9][10]

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch	3200-3600 (broad)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=O Stretch (Amide)	1670-1690
C=N Stretch	1610-1630
C=C Stretch (Aromatic)	1450-1600
C-O Stretch	1000-1250

Mass Spectrometry (MS)

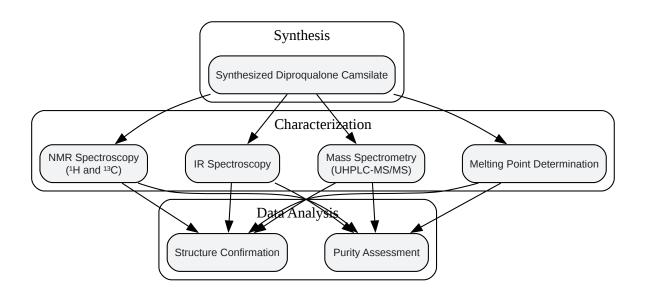
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of diproqualone. A study utilizing UHPLC-QqQ-MS/MS for the analysis of methaqualone analogs, including diproqualone, provides valuable insight into its fragmentation.[11]


- Molecular Ion [M+H]+: m/z 235.1
- Characteristic Fragment: A notable fragment at m/z 161 is observed, which likely corresponds to the loss of the dihydroxypropyl side chain.[11]

Mechanism of Action: GABA-A Receptor Signaling

Diproqualone exerts its pharmacological effects primarily through its action as a positive allosteric modulator of the GABA-A receptor, specifically showing agonist activity at the β subtype.[1] The GABA-A receptor is a ligand-gated ion channel that, upon activation, increases the influx of chloride ions (Cl $^-$) into the neuron.[12] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The overall effect is an enhancement of inhibitory neurotransmission in the central nervous system, which underlies the sedative, anxiolytic, and muscle relaxant properties of diproqualone.

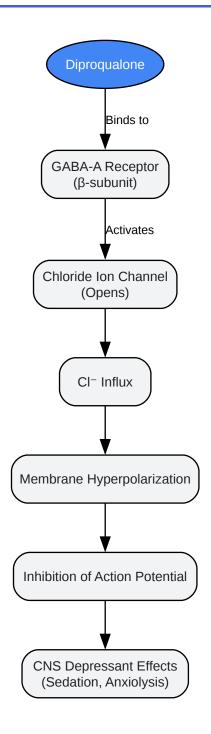
Visualizations Synthesis Pathway



Click to download full resolution via product page

Caption: Synthetic route to **Diproqualone Camsilate**.

Characterization Workflow



Click to download full resolution via product page

Caption: Workflow for the characterization of **Diproqualone Camsilate**.

GABA-A Receptor Signaling Pathway

Click to download full resolution via product page

Caption: Mechanism of action of Diproqualone via GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diproqualone Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. FR2068442A1 Diproqualone camphosulphonate noramidopyrine mixtures having analgesic properties - Google Patents [patents.google.com]
- 4. Buy Diproqualone (EVT-427941) | 36518-02-2 [evitachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives Oriental Journal of Chemistry [orientjchem.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications [frontiersin.org]
- To cite this document: BenchChem. [Diproqualone Camsilate: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15190822#diproqualone-camsilate-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com